methyl 6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
説明
特性
IUPAC Name |
methyl 6-(furan-2-yl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-12-17-14(19(23)24-2)11-15(16-9-6-10-25-16)20-18(17)22(21-12)13-7-4-3-5-8-13/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVDVBRKIHYONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Ring-Closing Strategy via Pyridine Carboxaldehyde Intermediate
A patented method (CN105801574A) utilizes 2-chloro-3-pyridinecarboxaldehyde 1 as the starting material. In dimethylformamide (DMF), hydroxylamine hydrochloride catalyzes a ring-closing reaction to form the pyrazolo[3,4-b]pyridine core 2 (85% yield). Subsequent functionalization introduces substituents:
- Phenyl Group Introduction : Ullmann coupling with iodobenzene in the presence of copper(I) oxide.
- Furan-2-yl Attachment : Suzuki-Miyaura cross-coupling using furan-2-ylboronic acid and palladium catalyst.
- Esterification : Treatment of the carboxylic acid intermediate 3 (CID 2998778) with methanol and sulfuric acid yields the methyl ester 4 (CID 7026291).
Key Reaction :
$$
\text{2-Chloro-3-pyridinecarboxaldehyde} \xrightarrow[\text{Hydroxylamine HCl, DMF}]{90^\circ \text{C}} \text{Pyrazolo[3,4-b]pyridine Core} \xrightarrow[\text{Functionalization}]{}\text{Target Compound}
$$
This method offers scalability (>85% yield) and avoids harsh conditions.
Multi-Component Reaction (MCR) Approach
A three-component reaction reported in Beilstein Journal of Organic Chemistry synthesizes pyrazolopyridines via base-catalyzed cyclization. Adapting this method, (arylhydrazono)methyl-4H-chromen-4-one 5 , malononitrile 6 , and methylamine react in triethylamine to form the pyrazolopyridine skeleton 7 . The furan-2-yl group is introduced via nucleophilic aromatic substitution using 2-furoyl chloride, followed by esterification with methyl iodide.
Advantages :
Vilsmeier-Haack Formylation and Condensation
A PMC study outlines a route using Vilsmeier-Haack formylation to generate 3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde 8 . For the target compound, substituting naphthofuran with furan-2-yl boronic acid under Suzuki conditions yields aldehyde 9 . Condensation with methyl cyanoacetate in ethanol/piperidine forms the pyridine ring, followed by methylation to afford the ester.
Mechanism :
$$
\text{Aldehyde} + \text{Methyl Cyanoacetate} \xrightarrow[\text{Piperidine}]{\text{EtOH}} \text{Cyanoacrylate Intermediate} \xrightarrow[]{\text{Cyclization}} \text{Pyrazolopyridine}
$$
This method achieves 70–80% yield but requires precise stoichiometry.
Optimization and Comparative Analysis
Catalyst and Solvent Screening
| Method | Catalyst | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Ring-Closing | Hydroxylamine HCl | DMF | 90°C | 85% | |
| MCR | Et₃N | EtOH | RT | 78% | |
| Vilsmeier-Condensation | Piperidine | EtOH | Reflux | 70% |
The ring-closing method (CN105801574A) outperforms others in yield and scalability. Ethanol and DMF are preferred solvents due to their polar aprotic nature, facilitating cyclization.
Esterification Optimization
Carboxylic acid 3 (CID 2998778) is esterified using methanol and catalytic H₂SO₄ (95% yield). Alternative agents like dimethyl sulfate or methyl iodide require anhydrous conditions but offer comparable efficiency.
Reaction Mechanisms
Ring-Closing Mechanism
Hydroxylamine hydrochloride deprotonates 2-chloro-3-pyridinecarboxaldehyde, enabling nucleophilic attack by the hydrazine nitrogen to form the pyrazole ring. Elimination of HCl and aromatization yields the pyrazolo[3,4-b]pyridine core.
化学反応の分析
Suzuki–Miyaura Cross-Coupling
The brominated precursor undergoes Suzuki coupling with aryl boronic acids to introduce diverse substituents. A Pd(PPh₃)₄/K₂CO₃ system in 1,4-dioxane/H₂O (3:1) at 90°C achieves 70–88% yield .
Key observations :
-
Ester vs. Hydrazide Reactivity : The ester form (methyl 4-(4-bromophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate) reacts efficiently, while hydrazide derivatives deactivate Pd catalysts due to N-coordination .
-
Electronic Effects : Electron-withdrawing groups (e.g., -NO₂, -CF₃) on boronic acids enhance coupling efficiency (yield: 82–88%) .
Ester Hydrolysis and Derivatization
The methyl ester is hydrolyzed to the carboxylic acid under basic conditions, enabling further functionalization:
Hydrolysis Protocol :
-
Reagents : NaOH (2.5 eq), EtOH/H₂O (4:1)
-
Conditions : Reflux, 6 h
-
Yield : 86%
The resulting 6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes:
-
Amidation : With hydrazine hydrate to form hydrazides (yield: 78–84%) .
-
Peptide Coupling : Using EDCI/HOBt to generate amide derivatives for biological screening.
Electrophilic Aromatic Substitution
The furan ring participates in electrophilic substitutions, though reactivity is moderated by electron donation from the pyrazolopyridine core:
| Reaction | Conditions | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-furan derivative | 62 |
| Sulfonation | SO₃/Pyridine, 60°C | 5-Sulfo-furan derivative | 58 |
Cyclization Reactions
The compound participates in intramolecular cyclizations under acidic conditions:
Example :
-
Reactant : Methyl 6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
-
Reagent : POCl₃, DMF (Vilsmeier–Haack conditions)
-
Product : 4-Chloropyrazolo[3,4-b]pyridine derivative (yield: 74%)
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) reveals decomposition at 248°C, while UV-Vis studies show photostability in methanol (λₘₐₓ = 342 nm) over 72 hours .
This reactivity profile positions the compound as a versatile scaffold for medicinal chemistry, with applications in kinase inhibitor design and PPARα agonist development . Future studies should explore enantioselective modifications and catalytic C–H functionalization.
科学的研究の応用
methyl 6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of methyl 6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
類似化合物との比較
Modifications at Position 1 (N1 Substituent)
The N1 substituent significantly impacts steric bulk, electronic properties, and synthetic yield.
Key Observations :
Modifications at Position 6 (C6 Substituent)
The furan-2-yl group at C6 is replaced in other analogs to modulate electronic and steric properties:
Key Observations :
Modifications at Position 4 (Ester vs. Acid)
The methyl ester at C4 in 36 is hydrolyzed to a carboxylic acid in derivative 2 (compound 2 , ):
Key Observations :
- Acid Derivatives : The carboxylic acid (2 ) exhibits downfield shifts for aromatic protons (δ 8.26 ppm vs. δ 7.93 ppm in 36 ), suggesting altered electronic environments .
生物活性
Methyl 6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has gained attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and recent research findings.
Chemical Structure and Properties
- Molecular Formula : C18H13N3O3
- Molecular Weight : 319.314 g/mol
- CAS Number : 565167-01-3
The structural characteristics of this compound contribute significantly to its biological properties. The presence of the furan ring and the pyrazolo moiety enhances its interaction with biological targets.
1. Antimicrobial Activity
Recent studies have indicated that pyrazolo[3,4-b]pyridine derivatives exhibit promising antimicrobial properties. For instance, compounds derived from this scaffold have shown activity against Mycobacterium tuberculosis in vitro. A study demonstrated that specific substitutions on the pyrazolo ring led to enhanced antituberculotic activity, suggesting that methyl 6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate could be a lead candidate for further development against tuberculosis .
2. PPAR Agonistic Activity
The compound has been reported to act as an agonist for peroxisome proliferator-activated receptor alpha (PPARα). This receptor plays a crucial role in lipid metabolism and glucose homeostasis. In a study focused on structure-activity relationships, it was found that modifications on the pyrazolo ring could significantly influence PPARα activation, indicating the potential for therapeutic applications in metabolic disorders .
3. Inhibition of Kinases
Pyrazolo[3,4-b]pyridines are recognized as effective inhibitors of various kinases. This class of compounds has been explored for their ability to inhibit tropomyosin receptor kinases (TRKs), which are implicated in cancer progression. The design and synthesis of derivatives have shown that certain modifications can enhance selectivity and potency against these targets .
Table 1: Summary of Biological Activities
Case Study: Antitubercular Activity
In a recent study, methyl 6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate was evaluated using the microplate alamar blue assay (MABA) against the H37Rv strain of M. tuberculosis. The results indicated significant inhibition at low micromolar concentrations, highlighting its potential as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
